6-Ethylnonan-1-ol
Description
6-Ethylnonan-1-ol (hypothetical structure: CH3(CH2)3CH(C2H5)CH2CH2CH2OH) is a branched primary alcohol with a nine-carbon chain and an ethyl substituent at the sixth carbon.
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
6-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-8-11(4-2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
CAKKNBKECOYQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnonan-1-ol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the hydrogenation of 6-ethylnonanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 6-ethylnonanal. This intermediate is then hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylnonan-1-ol undergoes various chemical reactions typical of primary alcohols. These include:
Oxidation: The compound can be oxidized to form the corresponding aldehyde (6-ethylnonanal) or carboxylic acid (6-ethylnonanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 6-ethylnonanal, 6-ethylnonanoic acid.
Reduction: Nonane.
Substitution: 6-ethylnonyl chloride.
Scientific Research Applications
6-Ethylnonan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the manufacture of fragrances, flavors, and surfactants due to its pleasant odor and surface-active properties.
Mechanism of Action
The mechanism of action of 6-Ethylnonan-1-ol is primarily related to its interaction with biological membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules and proteins .
Comparison with Similar Compounds
6-Methylheptan-1-ol (C8H18O)
- Structure : A seven-carbon chain with a methyl branch at the sixth position .
- Molecular Weight : 130.23 g/mol (calculated from C8H18O).
- Key Features: Shorter chain length and smaller substituent (methyl vs. ethyl) compared to 6-Ethylnonan-1-ol. Reduced steric hindrance may lower boiling points relative to longer-chain analogs.
6-Methyloctan-1-ol (C9H20O)
(E)-6-Nonen-1-ol (C9H18O)
(Z)-6-Nonen-1-ol (C9H18O)
- Structure : A nine-carbon chain with a cis-configured double bond at the sixth position .
- Molecular Weight : 142.24 g/mol.
Physicochemical Properties
Table 1: Comparative Data for Analogous Alcohols
| Compound | Chain Length | Substituent/Feature | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 6-Methylheptan-1-ol | 7-C | Methyl | 130.23 | N/A | N/A |
| 6-Methyloctan-1-ol | 8-C | Methyl | 144.25 | N/A | N/A |
| (E)-6-Nonen-1-ol | 9-C | Double bond (E) | 142.24 | 0.845 | 80 (0.2 Torr) |
| (Z)-6-Nonen-1-ol | 9-C | Double bond (Z) | 142.24 | N/A | N/A |
Inferences for this compound:
- Molecular Weight : Expected to exceed 144 g/mol (C11H24O: 172.31 g/mol), higher than methyl-substituted analogs due to the ethyl group.
- Density : Likely >0.84 g/cm³ (saturated alcohols generally denser than unsaturated counterparts).
- Boiling Point: Higher than unsaturated nonenols (e.g., >80°C at atmospheric pressure) due to stronger van der Waals forces in saturated chains.
Environmental and Toxicological Considerations
While direct data on this compound are lacking, studies on similar alcohols suggest:
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